(S)-(+)-2-Aminoheptane

Übersicht

Beschreibung

The compound "(S)-(+)-2-Aminoheptane" is a chiral molecule that is part of a broader class of organic compounds known as amino acids and derivatives. These compounds are characterized by the presence of both amine (-NH2) and carboxylic acid (-COOH) functional groups, although the specific structure of "(S)-(+)-2-Aminoheptane" is not detailed in the provided papers.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a complex derivative, 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride, was synthesized from cycloheptadiene using an amino acid-derived acylnitroso Diels-Alder reaction . This compound has applications in synthesizing biologically active analogues and amino-differentiated diaminopimelic acid (DAP). Another study achieved the stereoselective synthesis of (+)-2-aminocyclobutane-1-carboxylic acid and its incorporation into rigid beta-peptides, highlighting the versatility of amino acid derivatives in peptide design . Additionally, the synthesis of orthogonally protected (2R,3R,4S)-4-Amino-2,3-dihydroxyheptane-1,7-dioic acid, a component of anti-HIV cyclic depsipeptides, was reported, demonstrating the relevance of such compounds in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of amino acid derivatives is crucial for their biological function and chemical reactivity. The crystal and molecular structure of a methionine analogue, (±)-2-exo-amino-6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylic acid, was determined using X-ray analysis, providing insights into the conformational properties of these molecules . Similarly, the structure of a conformationally restricted methionine analogue was elucidated, showcasing the importance of stereochemistry in these compounds .

Chemical Reactions Analysis

The chemical reactivity of amino acid derivatives is diverse. For example, the study of the anodic oxidation of a methionine analogue revealed the formation of sulfoxides as a mixture of diastereomers, indicating the potential for complex chemical transformations . The synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid, involved a key step of double alkylation, demonstrating the synthetic challenges and opportunities in creating such molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives are influenced by their molecular structure. The NMR structural study and DFT theoretical calculations of (+)-2-aminocyclobutane-1-carboxylic acid derivatives revealed strong intramolecular hydrogen bonds and a cis-trans conformational equilibrium, affecting their rigidity and stability in different states . These properties are essential for understanding the behavior of these compounds in biological systems and their potential applications in drug design.

Wissenschaftliche Forschungsanwendungen

Assay in Plastic Inhalers

(Comer & Kennedy, 1956) explored a method for determining the 2-aminoheptane content in plastic inhalers. They used a titrimetric assay in a glacial acetic acid solution, with 4-Aminopyridine for standardizing the perchloric acid-glacial acetic acid solution.

Differentiation of Isomeric Heptylamines

(Zaremba, Frański & Kasperkowiak, 2019) studied the differentiation of isomeric heptylamines, including 2-aminoheptane, using electrospray ionization (ESI) mass spectra. They found that differentiation of these isomers, like 2-aminoheptane, is possible by in-source collision-induced dissociation of their ions.

Enzymatic Studies

(Yun et al., 2005) described the use of 2-aminoheptane in enzymatic research. They used it as a nitrogen source in a high-throughput screening method to isolate a mutant ω-transaminase enzyme from Vibrio fluvialis, which showed reduced inhibition by aliphatic ketones.

Chromatographic Resolution

(Duprat et al., 1991) used inductive adsorption chromatography for the resolution of (±)-2-aminoheptane enantiomers. They achieved partial resolution using a silica column with a mobile phase containing a chiral additive.

Enzyme-Mediated Reactions

(Battersby et al., 1979) synthesized (1R)- and (1S)-[1-3H1]aminoheptanes and used them to study the stereochemical course of dehydrogenation by monoamine oxidase from rat liver mitochondria, providing insights into the enzyme's specificity.

Cellular Transport Studies

(Jain-Vakkalagadda et al., 2003) identified a Na+-independent large neutral amino acid transporter, LAT1, in human and rabbit cornea using various amino acids, including 2-aminoheptane.

Synthesis of Defined DNA Oligomers

(Eritja et al., 1986) conducted a study on DNA heptamers containing 2-aminoheptane. They investigated the relative stabilities of base pairs involving 2-aminoheptane, contributing to understanding DNA structure and dynamics.

Wirkmechanismus

Safety and Hazards

“(S)-(+)-2-Aminoheptane” is considered hazardous. It is flammable and can cause severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life . Safety measures include using personal protective equipment, avoiding release to the environment, and seeking immediate medical attention in case of exposure .

Eigenschaften

IUPAC Name |

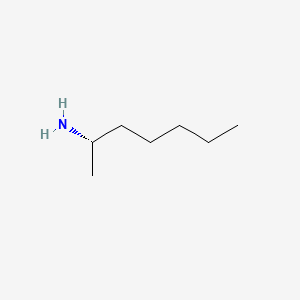

(2S)-heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-3-4-5-6-7(2)8/h7H,3-6,8H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRBKQFNFZQRBM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370344 | |

| Record name | (S)-(+)-2-Aminoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-2-Aminoheptane | |

CAS RN |

44745-29-1 | |

| Record name | Tuaminoheptane, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044745291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-2-Aminoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-heptan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUAMINOHEPTANE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N3L0R99QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol](/img/structure/B1273058.png)

![3-(5-bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B1273064.png)